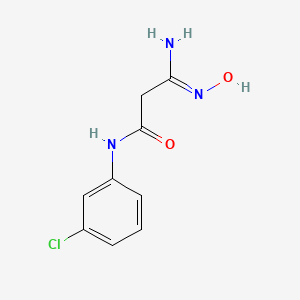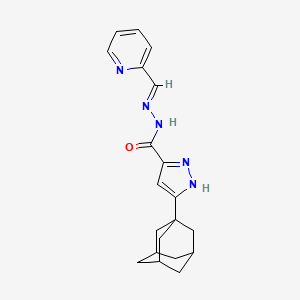
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea acts by inhibiting the activity of various enzymes and signaling pathways. For example, N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has also been found to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have a wide range of biochemical and physiological effects. Some of the effects of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea include:
1. Inhibition of cell growth and proliferation: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
2. Neuroprotection: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
3. Improved glucose tolerance and insulin sensitivity: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields. However, there are also some limitations to the use of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is not fully understood, which may limit its use in some areas of research.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea. Some of these directions include:
1. Development of more potent analogs: Researchers could explore the synthesis of analogs of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea that have improved potency and selectivity for specific targets.
2. Studies on the mechanism of action: Further studies could be conducted to better understand the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea and its effects on various enzymes and signaling pathways.
3. Clinical trials: Clinical trials could be conducted to explore the potential therapeutic applications of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea in various diseases.
4. Development of new delivery methods: Researchers could explore the development of new delivery methods for N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is a valuable compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to better understand the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea can be synthesized by reacting 4-acetylphenyl isocyanate with 3-chloroaniline in the presence of a suitable catalyst. This reaction results in the formation of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea as a white crystalline solid with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been studied include:
1. Cancer Research: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
2. Neurodegenerative Diseases: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
3. Diabetes: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-5-7-13(8-6-11)17-15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHZOQXRNMTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea | |
CAS RN |
545353-41-1 |
Source


|
| Record name | N-(4-ACETYLPHENYL)-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)
![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)

![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B5640601.png)
![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)